molecular formula C4H7NO4 B8818593 (2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid CAS No. 1308264-52-9

(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid

Cat. No.: B8818593
CAS No.: 1308264-52-9
M. Wt: 137.11 g/mol
InChI Key: CKLJMWTZIZZHCS-GJISNYTCSA-N
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Description

(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid is a stable isotope-labeled compound, specifically a deuterium and nitrogen-15 labeled version of L-Aspartic acid. L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. The labeled version, this compound, is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as biochemistry, pharmacology, and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Aspartic acid molecule. The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions in the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as isotope exchange reactions and catalytic hydrogenation to achieve the desired labeling .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound typically yields oxaloacetate, while reduction can produce aspartate semialdehyde .

Scientific Research Applications

(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid involves its incorporation into metabolic pathways where it acts similarly to the unlabeled L-Aspartic acid. It participates in the urea cycle, transamination reactions, and serves as a precursor for the synthesis of other amino acids. The labeled isotopes allow researchers to track its movement and transformation within biological systems, providing insights into metabolic processes .

Comparison with Similar Compounds

(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid is unique due to its stable isotope labeling, which distinguishes it from other forms of L-Aspartic acid. Similar compounds include:

These compounds are used in similar research applications but differ in the specific isotopes and positions of labeling, which can affect their behavior and utility in experiments.

Properties

CAS No.

1308264-52-9

Molecular Formula

C4H7NO4

Molecular Weight

137.11 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1

InChI Key

CKLJMWTZIZZHCS-GJISNYTCSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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